molecular formula C17H13NO3 B14483517 Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate CAS No. 65417-19-8

Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate

Cat. No.: B14483517
CAS No.: 65417-19-8
M. Wt: 279.29 g/mol
InChI Key: JNCWWYQDJHYKQD-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-phenyl-1λ⁵-quinoline-4-carboxylate is a quinoline derivative characterized by a 1-oxo group, a phenyl substituent at position 2, and a methyl ester at position 4 of the quinoline ring. This compound is synthesized via a two-step process: condensation of 4-R-1-phenyl ethenone with indoline-2,3-dione to form 2-(4-R-phenyl)quinoline-4-carboxylic acid, followed by esterification to yield the methyl ester with a reported yield of 80–88% . Its molecular formula is inferred as C₁₇H₁₃NO₃ (molecular weight ~279.3 g/mol), though exact values require experimental validation.

Properties

CAS No.

65417-19-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 1-oxido-2-phenylquinolin-1-ium-4-carboxylate

InChI

InChI=1S/C17H13NO3/c1-21-17(19)14-11-16(12-7-3-2-4-8-12)18(20)15-10-6-5-9-13(14)15/h2-11H,1H3

InChI Key

JNCWWYQDJHYKQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The Skraup synthesis involves the reaction of aniline with glycerol in the presence of an acid catalyst (such as sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid). The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of Methyl 1-oxo-2-phenyl-1λ⁵-quinoline-4-carboxylate with structurally analogous compounds.

Structural and Molecular Comparisons

A comparative analysis of key structural attributes is summarized in Table 1.

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Synthesis Yield (%)
Methyl 1-oxo-2-phenyl-1λ⁵-quinoline-4-carboxylate C₁₇H₁₃NO₃ Phenyl (C2), Methyl ester (C4) ~279.3 80–88
Methyl 2-ethyl-3-methyl-1-oxo-1λ⁵-quinoline-4-carboxylate C₁₄H₁₅NO₃ Ethyl (C2), Methyl (C3) 245.28 Not reported
[2-(2,3-Dichloroanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate C₂₃H₁₆Cl₂N₂O₅ Furan-2-yl (C2), Dichloroanilino ethyl ester (C4) 471.29 Not reported
Key Observations:

In contrast, the ethyl and methyl groups in the second compound reduce steric hindrance, possibly improving solubility in nonpolar solvents . The furan-2-yl substituent in the third compound introduces a heterocyclic moiety, which may participate in hydrogen bonding or dipole interactions due to its oxygen atom . The dichloroanilino group adds electronegative chlorine atoms, likely increasing lipophilicity and influencing bioactivity.

Molecular Weight and Implications: The target compound’s higher molecular weight (~279.3 g/mol) compared to the ethyl-methyl analog (245.28 g/mol) suggests differences in crystallinity or melting points.

Synthetic Efficiency :

  • The target compound’s synthesis achieves a high yield (80–88%), indicating robust reaction conditions . Data on the other compounds’ synthetic routes is unavailable, limiting direct comparisons.

Crystallographic and Hydrogen-Bonding Considerations

The ester group in the target compound may form hydrogen bonds with adjacent molecules, while the dichloroanilino group in the third compound could engage in halogen bonding, as discussed in hydrogen-bonding graph-set analyses .

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